methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate
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Overview
Description
The compound “methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a triazoloquinoxaline moiety, and an acetamido group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate”:
Antimicrobial Applications
Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has shown promising antimicrobial properties. The triazoloquinoxaline moiety is known for its ability to inhibit the growth of various bacterial and fungal strains. This compound can be particularly effective against multidrug-resistant pathogens, making it a valuable candidate for developing new antimicrobial agents .
Antiviral Applications
Research has indicated that triazoloquinoxaline derivatives possess significant antiviral activities. This compound can potentially inhibit viral replication by interfering with viral enzymes or proteins essential for the virus life cycle. It has been studied for its effectiveness against viruses such as HIV, hepatitis, and influenza .
Anticancer Applications
The compound’s structure allows it to interact with DNA and proteins within cancer cells, leading to apoptosis or cell cycle arrest. Studies have shown that triazoloquinoxaline derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. This makes it a potential candidate for anticancer drug development .
Anti-inflammatory Applications
Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis .
Antioxidant Applications
The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders .
Antihypertensive Applications
Methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate has shown potential in lowering blood pressure by acting on various pathways involved in blood pressure regulation. This includes inhibiting angiotensin-converting enzyme (ACE) and enhancing nitric oxide production.
Multipurpose [1,2,4]triazolo[4,3-b][1,2,4,5] tetrazine-based energetic materials A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials Design, Synthesis, and Structure–Activity Relationships of Novel 1 [1,2,4]Triazolo[4,3-a]quinoxaline: synthesis, antiviral, and](https://link.springer.com/article/10.1007/s00044-011-9753-7) Molecules | Free Full-Text | Syntheses and Applications of 1,2,3
Mechanism of Action
Target of Action
The compound’s primary targets are PARP-1 and EGFR . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of PARP-1 and EGFR . This interaction inhibits the activity of these enzymes, leading to a disruption in their normal function . The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth .
Pharmacokinetics
The compound’s effectiveness against its targets suggests it has sufficient bioavailability to reach and interact with its targets .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells . For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
properties
IUPAC Name |
methyl 3-[[2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5S/c1-32-22(30)19-16(11-12-34-19)24-18(29)13-27-23(31)28-17-10-6-5-9-15(17)25-21(20(28)26-27)33-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQLEFWMPAMKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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